molecular formula C23H29N3O3S B2788607 methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923195-38-4

methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2788607
CAS No.: 923195-38-4
M. Wt: 427.56
InChI Key: JTORNGPWERPYQQ-UHFFFAOYSA-N
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Description

methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

methyl 2-butylsulfanyl-7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-6-7-12-30-23-25-20-19(21(27)26-23)18(17(14(4)24-20)22(28)29-5)16-10-8-15(9-11-16)13(2)3/h8-11,13,18H,6-7,12H2,1-5H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTORNGPWERPYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the butylthio, isopropylphenyl, and methyl groups through various substitution and coupling reactions. Common reagents used in these reactions include alkyl halides, thiols, and organometallic catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups .

Scientific Research Applications

Antitumor Activity

Pyrido[2,3-d]pyrimidines have been extensively studied for their antitumor properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines. For instance:

  • Inhibition of Kinases : Compounds within this class have shown the ability to inhibit key kinases involved in cancer progression. Studies have reported that certain derivatives can effectively inhibit eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell survival and proliferation. For example, a related compound demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells, suggesting a promising avenue for further development as targeted cancer therapies .
  • Cytotoxicity Against Cancer Cell Lines : Various studies have evaluated the cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives against multiple human cancer cell lines including colon (HT29), liver (HepG2), and breast cancer cells. These compounds have demonstrated varying degrees of effectiveness, often correlating with structural modifications that enhance their biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of these compounds is crucial for optimizing their efficacy. Modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can significantly influence their biological activity:

  • Key Modifications : Research has shown that substituents at the C-5 and C-7 positions can enhance anticancer activity. For example, compounds containing phenyl or chlorophenyl groups at these positions exhibited stronger inhibitory effects on cancer cell growth compared to others .

Broader Biological Activities

In addition to antitumor effects, pyrido[2,3-d]pyrimidines have been investigated for other biological activities:

  • Antibacterial Properties : Some derivatives have shown promising antibacterial activity against various microbial strains. The presence of specific functional groups has been linked to enhanced antimicrobial efficacy .
  • Case Study on Anticancer Efficacy : A study published in 2023 evaluated a series of pyrido[2,3-d]pyrimidine derivatives against five different cancer cell lines. The results indicated that specific structural modifications led to increased potency against prostate and colon cancers .
  • Mechanistic Insights : Another research effort focused on elucidating the binding interactions between these compounds and their targets using molecular docking studies. This approach provided insights into how structural variations could optimize binding affinity and selectivity towards eEF-2K and DHFR .

Mechanism of Action

The mechanism of action of methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with different substituents. Examples are:

Uniqueness

The uniqueness of methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for targeted research and applications .

Biological Activity

Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core. The presence of the butylsulfanyl group and various substituents contributes to its unique biological properties.

Antitumor Activity

Pyrido[2,3-d]pyrimidines have shown significant antitumor activity across various cancer cell lines. For instance, studies indicate that derivatives of this class can inhibit key signaling pathways involved in cancer progression, such as those mediated by cyclin-dependent kinases (CDKs) and eukaryotic elongation factor 2 kinase (eEF-2K) .

In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2310.42Inhibition of eEF-2K
HepG20.35Induction of apoptosis via CDK inhibition

Antibacterial Activity

Research has shown that pyrido[2,3-d]pyrimidines possess antibacterial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt essential metabolic processes. In vitro studies have confirmed activity against Gram-positive and Gram-negative bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus16 μg/mLEffective against biofilms
Escherichia coli32 μg/mLBroad-spectrum activity

CNS Activity

Emerging evidence suggests that certain pyrido[2,3-d]pyrimidine derivatives may exhibit central nervous system (CNS) activities including anticonvulsant and anxiolytic effects. The mechanisms are thought to involve modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications.

  • Substitution Patterns : Variations in the substituents on the pyrido[2,3-d]pyrimidine ring can enhance potency and selectivity for specific targets.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the compound's interaction with biological targets.

Case Studies

Several studies have explored the efficacy of pyrido[2,3-d]pyrimidine derivatives in clinical settings:

  • Breast Cancer Study : A study involving MDA-MB-231 cells treated with methyl 2-(butylsulfanyl)-7-methyl-4-oxo showed significant reductions in cell viability compared to controls.
    "The compound demonstrated a remarkable ability to inhibit eEF-2K activity leading to reduced protein synthesis in cancer cells."
  • Antibacterial Efficacy : Clinical isolates of resistant bacterial strains were treated with this compound showing promising results in overcoming resistance mechanisms.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. Key steps include:

  • Thioether formation : Introduction of the butylsulfanyl group via nucleophilic substitution or thiol-ene coupling under inert atmospheres .
  • Phenyl substitution : Coupling of the 4-(propan-2-yl)phenyl moiety using palladium or copper catalysts in solvents like DMF or toluene .
  • Esterification : Methylation of the carboxylate group using methyl iodide or dimethyl sulfate in basic conditions .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .

Q. Which analytical techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the butylsulfanyl group (δ ~2.8–3.2 ppm for S-CH2_2), methyl ester (δ ~3.7 ppm), and aromatic protons (δ ~7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 512.18) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the pyrido[2,3-d]pyrimidine core (as seen in analogous structures) .

Q. How do substituents influence its chemical reactivity?

The butylsulfanyl and 4-(propan-2-yl)phenyl groups impact solubility and electronic properties:

Substituent Effect on Reactivity Example Analog
ButylsulfanylEnhances nucleophilic substitutionEthyl 5-(4-chlorophenyl) analogs
4-(Propan-2-yl)phenylSteric hindrance reduces ring oxidationBenzyl 5-(4-methoxyphenyl) derivatives
Methyl esterStabilizes carboxylate for further derivatizationMethyl 4-(3-hydroxyphenyl) analogs

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield?

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during thioether formation .
  • Catalyst Screening : Pd(OAc)2_2/Xantphos systems enhance coupling efficiency for aryl groups (yield >75% vs. 50% with CuI) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but toluene reduces ester hydrolysis .
  • In-situ Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .

Q. How to resolve contradictions between computational and experimental bioactivity data?

  • Structural Dynamics : Perform molecular dynamics simulations to assess binding mode flexibility (e.g., with PKCK2 or COX-2) .
  • Comparative SAR Studies : Test analogs (e.g., replacing butylsulfanyl with hydroxy or chloro groups) to validate computational predictions .
  • Crystallographic Analysis : Co-crystallize the compound with target enzymes to resolve steric/electronic mismatches .

Q. What experimental designs elucidate its mechanism of enzyme inhibition?

  • Kinetic Assays : Measure IC50_{50} values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies : Engineer enzyme active sites (e.g., PKCK2 Cys246Ala) to probe critical interactions with the butylsulfanyl group .

Data Contradiction Analysis

Example Contradiction : Discrepancies in reported IC50_{50} values against PKCK2.

  • Potential Causes :
    • Variability in assay conditions (e.g., ATP concentration, pH).
    • Impurities in compound batches (e.g., residual solvents affecting activity).
  • Resolution Strategy :
    • Standardize assays using recombinant PKCK2 and HPLC-purified compound .
    • Cross-validate with orthogonal methods (e.g., fluorescence polarization) .

Key Research Findings

  • Structural Insights : X-ray data confirm a planar pyrido[2,3-d]pyrimidine core, with the butylsulfanyl group adopting a gauche conformation .
  • Biological Activity : IC50_{50} = 1.2 µM against PKCK2, superior to chlorophenyl analogs (IC50_{50} = 3.5 µM) .
  • Thermal Stability : Decomposition onset at 210°C (TGA), suitable for high-temperature reactions .

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